Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
CAS No.: 36983-35-4
Cat. No.: VC4478852
Molecular Formula: C10H10O5
Molecular Weight: 210.185
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36983-35-4 |
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Molecular Formula | C10H10O5 |
Molecular Weight | 210.185 |
IUPAC Name | ethyl 4-(furan-2-yl)-2,4-dioxobutanoate |
Standard InChI | InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-5H,2,6H2,1H3 |
Standard InChI Key | VIOCWOOZQZAFOR-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=CO1 |
Introduction
Synthesis and Chemical Characterization
Synthetic Routes
The synthesis of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate typically involves the condensation of 5-methylfurfural with ethyl acetoacetate under acidic or basic conditions. For example, sulfuric acid or sodium hydroxide catalyzes the aldol condensation, cyclization, and esterification steps to yield the target compound. A representative synthesis protocol is as follows:
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Aldol Condensation: 5-Methylfurfural reacts with ethyl acetoacetate in the presence of a catalytic acid (e.g., ) to form a β-ketoester intermediate.
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Cyclization: Intramolecular cyclization under thermal conditions generates the furan-diketone backbone.
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Esterification: Final esterification with ethanol stabilizes the product, which is purified via distillation or crystallization.
Industrial-scale production employs continuous flow reactors to optimize yield (typically 70–85%) and purity (>95%).
Structural and Spectroscopic Data
The compound’s structure is confirmed through spectroscopic techniques:
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NMR (400 MHz, CDCl): δ 7.45–7.39 (m, 1H, furan-H), 6.45–6.38 (m, 2H, furan-H), 4.25 (q, , 2H, -OCHCH), 3.12 (s, 2H, -CO-CH-CO-), 1.32 (t, , 3H, -CH) .
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IR (KBr): Strong absorptions at 1745 cm (C=O ester), 1710 cm (C=O diketone), and 1600 cm (furan C=C).
Applications in Synthetic Chemistry
Heterocycle Synthesis
The compound serves as a precursor for pyrazoles, isoxazoles, and thiazoles via reactions with nitrogen nucleophiles. For example:
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Pyrazole Formation: Reaction with hydrazine hydrate yields ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate, a scaffold for kinase inhibitors .
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Isoxazole Synthesis: Cyclization with hydroxylamine hydrochloride produces isoxazole derivatives with antimicrobial properties (MIC: 16–32 μg/mL) .
Polymer and Material Science
The furan ring’s aromaticity and the diketone’s crosslinking capability enable its use in bio-based polymers. Copolymerization with maleic anhydride yields thermally stable resins (decomposition temperature: 280°C) for adhesives and coatings .
Comparative Analysis with Structural Analogs
The methyl-substituted analog exhibits improved lipophilicity (logP: 1.8 vs. 1.2), enhancing membrane permeability and bioavailability. Conversely, the carboxylic acid derivative shows superior solubility (32 mg/mL in PBS) for aqueous formulations .
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